molecular formula C17H21N3O4S B11287453 ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate

ethyl 1-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}piperidine-4-carboxylate

Cat. No.: B11287453
M. Wt: 363.4 g/mol
InChI Key: GSLNIBPATMZBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzenesulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group[][3].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-[4-(1H-PYRAZOL-1-YL)BENZENESULFONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Properties

Molecular Formula

C17H21N3O4S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl 1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C17H21N3O4S/c1-2-24-17(21)14-8-12-19(13-9-14)25(22,23)16-6-4-15(5-7-16)20-11-3-10-18-20/h3-7,10-11,14H,2,8-9,12-13H2,1H3

InChI Key

GSLNIBPATMZBHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.